molecular formula C16H12BrCl2N7S B4367673 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4367673
M. Wt: 485.2 g/mol
InChI Key: YZUQWVIWKOMQSU-UHFFFAOYSA-N
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Description

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound It features a combination of pyrazole and triazole rings, which are known for their diverse pharmacological properties

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-4-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2N7S/c17-11-4-20-25(7-11)9-15-22-23-16(27)26(15)13-5-21-24(8-13)6-10-1-2-12(18)3-14(10)19/h1-5,7-8H,6,9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUQWVIWKOMQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N3C(=NNC3=S)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the bromo group: Bromination of the pyrazole ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the triazole ring: This involves the cyclization of appropriate precursors, such as hydrazides, with carbon disulfide and alkyl halides.

    Coupling of the pyrazole and triazole rings: This step involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the two heterocyclic systems.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe to study enzyme interactions and inhibition.

    Medicine: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structure.

    Industry: As a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes by binding to their active sites. The presence of multiple heterocyclic rings allows for interactions with various biological targets, potentially disrupting essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Shares the pyrazole ring and bromine substituent.

    1-(2,4-dichlorobenzyl)-1H-pyrazole: Contains the dichlorobenzyl group and pyrazole ring.

    1,2,4-triazole derivatives: Similar triazole ring structure.

Uniqueness

The uniqueness of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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